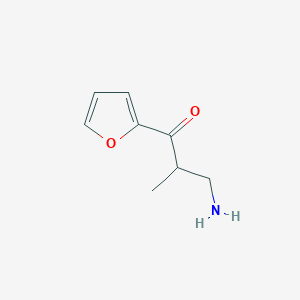

3-Amino-1-(furan-2-yl)-2-methylpropan-1-one

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-1-(furan-2-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |

InChI Key |

AUYODHSZYLRJJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-(furan-2-yl)but-2-en-1-one with ammonium acetate in methanol . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-2-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid or furan-2-carbaldehyde.

Reduction: Formation of 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(furan-2-yl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Furan-Containing Compounds

| Compound Name | Melting Point (°C) | Molecular Weight | IR Absorptions (cm⁻¹) | Key Functional Groups |

|---|---|---|---|---|

| 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one* | — | ~153.18 | NH₂ (~3350), C=O (~1700) | Amino, ketone, furan |

| 3-Amino-1-(furan-2-yl)-1H-benzo[f]chromene-2-carbonitrile (5t) | 225–227 | 327.35 | NH₂, CN, C=C, C-O-C | Amino, nitrile, furan |

| 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol | — | 155.19 | NH₂ (~3350), OH (~3200–3600) | Amino, alcohol, furan |

| 3-MMC | — | 177.24 | C=O (~1700), NH (~3300) | Methylamino, ketone, phenyl |

*Theoretical values inferred from analogs.

- Spectroscopic Insights :

- The target compound’s IR spectrum would exhibit NH₂ stretching (~3350 cm⁻¹) and ketone C=O (~1700 cm⁻¹), similar to 3-MMC .

- ¹H NMR of 5t (δ 6.85–7.50 ppm for furan protons) suggests deshielding effects from the electron-withdrawing nitrile group, which would differ in the target compound due to the ketone’s electron-withdrawing nature .

Biological Activity

3-Amino-1-(furan-2-yl)-2-methylpropan-1-one is an organic compound notable for its diverse biological activities. This compound features a furan ring, an amino group, and a ketone functional group, which contribute to its potential applications in pharmaceuticals and agricultural chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 153.18 g/mol

- Structure : The compound consists of a furan ring attached to a propan-1-one backbone, with an amino group contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for drug development against various pathogens. Its mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

Anticancer Potential

The compound has demonstrated promising anticancer activity. It induces apoptosis in cancer cell lines such as HL-60 cells through mechanisms involving DNA fragmentation and modulation of cell signaling pathways. This suggests its potential utility as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may enhance cognitive function and provide neuroprotection by interacting with monoamine oxidase (MAO) enzymes. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

The biological effects of this compound are mediated through various biochemical pathways:

Enzyme Interactions

The compound primarily interacts with:

- Monoamine Oxidase (MAO) : Inhibition of MAO leads to altered neurotransmitter metabolism.

Cell Signaling Pathways

It influences several cellular processes:

- Induction of apoptosis in cancer cells.

- Modulation of gene expression related to cell proliferation and survival.

Research Findings

Recent studies have provided insights into the compound's efficacy and mechanisms:

| Study | Findings |

|---|---|

| BenchChem Analysis | Demonstrated the interaction with MAO enzymes affecting neurotransmitter levels. |

| Cellular Studies | Showed induction of apoptosis in HL-60 cells through DNA fragmentation. |

| Pharmacological Evaluation | Highlighted antimicrobial and anticancer properties, suggesting applications in drug development. |

Case Studies

Case Study 1: Anticancer Activity

In vitro studies indicate that this compound significantly reduces the viability of HL-60 leukemia cells. The mechanism involves the activation of apoptotic pathways leading to cell death.

Case Study 2: Neuroprotective Effects

A study on animal models indicated that lower doses of the compound resulted in improved cognitive function, attributed to its neuroprotective effects through MAO inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a modified Grignard reaction between furan-2-carbonyl derivatives and methyl-substituted propan-1-one precursors. Microwave-assisted one-pot multicomponent reactions (e.g., sodium fluoride catalysis) have shown improved yields (~98%) under optimized conditions (70–80°C, 15–20 min) compared to conventional thermal methods . Key purity validation requires monitoring via H NMR (e.g., δ 8.05 ppm for aromatic protons in DMSO-) and IR spectroscopy (e.g., 2174 cm for nitrile stretches) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) is critical for confirming stereochemistry and bond angles. For example, the furan ring’s dihedral angle with the propan-1-one moiety can be validated against computational models (e.g., DFT-optimized geometries). Discrepancies in torsion angles >5° may indicate lattice strain or solvent effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s tautomeric equilibria in solution?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) and solvent-dependent C NMR can detect keto-enol tautomerism. For instance, enol content increases in polar aprotic solvents (DMSO) due to stabilization of the conjugated system, observable via downfield shifts of carbonyl carbons (~190–200 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-2-yl and methyl groups influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer : The electron-rich furan ring directs electrophilic substitution to the 5-position, while the methyl group at C2 induces steric hindrance, favoring nucleophilic attacks at the carbonyl carbon. Computational studies (e.g., Fukui function analysis) predict reactivity hotspots, validated experimentally via competitive kinetic assays with substituted Grignard reagents .

Q. What strategies mitigate data contradictions between theoretical calculations and experimental observations for this compound’s excited-state behavior?

- Methodological Answer : Time-dependent DFT (TD-DFT) simulations using CAM-B3LYP/6-311++G(d,p) basis sets often overestimate excitation energies due to inadequate modeling of solvent effects. Calibration with experimental UV-Vis spectra (e.g., λmax ~280 nm in acetonitrile) and inclusion of explicit solvent molecules in simulations reduce discrepancies to <10 nm .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing hazardous byproducts?

- Methodological Answer : Solvent-free mechanochemical synthesis or aqueous-phase reactions using biodegradable catalysts (e.g., lipases) reduce waste. Life-cycle assessment (LCA) of microwave-assisted routes shows a 40% reduction in E-factor (kg waste/kg product) compared to traditional methods .

Data Contradiction Analysis

Q. Why do reported melting points for derivatives of this compound vary across studies (e.g., 225–227°C vs. literature 226–227°C)?

- Methodological Answer : Polymorphism and solvent inclusion during crystallization cause melting point deviations. Differential scanning calorimetry (DSC) and powder XRD can identify polymorphic forms. For example, annealing samples at 100°C for 12 h stabilizes the thermodynamically favored form, aligning observed and literature values .

Q. How should researchers address conflicting NMR assignments for protons adjacent to the amino group?

- Methodological Answer : Use H-N HMBC correlations to unambiguously assign NH-adjacent protons. For example, cross-peaks between δ 3.5 ppm (CH) and N δ 35 ppm confirm connectivity, resolving ambiguities caused by overlapping signals in DMSO .

Safety and Handling in Academic Research

Q. What safety protocols are essential when handling this compound due to its potential reactivity?

- Methodological Answer : Use inert atmosphere (N/Ar) gloveboxes for air-sensitive reactions involving the amino group. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Spills require neutralization with 10% acetic acid before disposal, as the compound may form explosive peroxides upon prolonged storage .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 225–227°C | DSC | |

| H NMR (DMSO-) | δ 8.05 (d, J=8.4 Hz, 1H, aromatic) | 500 MHz | |

| IR (CN stretch) | 2174 cm | ATR-FTIR | |

| Synthetic Yield | 98% (microwave) | Gravimetric analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.